molecular formula C9H8FNO B12538520 (3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one CAS No. 655224-18-3

(3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12538520
CAS No.: 655224-18-3
M. Wt: 165.16 g/mol
InChI Key: UTTBEBFLXOQWDE-SECBINFHSA-N
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Description

(3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The fluorine atom in the compound can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one typically involves the fluorination of a suitable indole precursor. One common method is the electrophilic fluorination of 3-methyl-1,3-dihydro-2H-indol-2-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of (3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,3-dihydro-2H-indol-2-one: Lacks the fluorine atom, which can result in different chemical and biological properties.

    3-Fluoroindole: Similar in structure but lacks the methyl group, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the fluorine and methyl groups in (3R)-3-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one makes it unique compared to other indole derivatives. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

655224-18-3

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(3R)-3-fluoro-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H8FNO/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

UTTBEBFLXOQWDE-SECBINFHSA-N

Isomeric SMILES

C[C@]1(C2=CC=CC=C2NC1=O)F

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)F

Origin of Product

United States

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